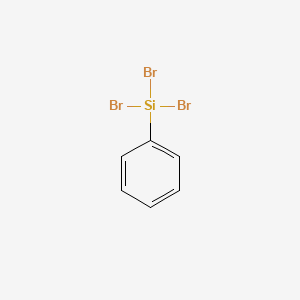
Tribromo(phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromo(phenyl)silane is an organosilicon compound with the chemical formula C6H5SiBr3 It is a derivative of phenylsilane, where three bromine atoms are attached to the silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribromo(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective bromination of the silicon atom. The general reaction is as follows:
C6H5SiH3+3Br2→C6H5SiBr3+3HBr
This reaction requires careful handling of bromine, as it is a highly reactive and corrosive substance. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and minimize the formation of by-products. The use of advanced reactors and precise control of reaction parameters are essential to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Tribromo(phenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to phenylsilane or other lower brominated derivatives.
Hydrosilylation: It can participate in hydrosilylation reactions, where it adds across multiple bonds in organic molecules.
Common Reagents and Conditions
Substitution: Common reagents include Grignard reagents (RMgX) and organolithium compounds (RLi).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrosilylation: Catalysts like platinum or rhodium complexes are employed to facilitate the reaction.
Major Products Formed
Substitution: Formation of various organosilicon compounds with different functional groups.
Reduction: Production of phenylsilane and other partially brominated silanes.
Hydrosilylation: Formation of silylated organic compounds.
Applications De Recherche Scientifique
Tribromo(phenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biomedical Research:
Mécanisme D'action
The mechanism of action of tribromo(phenyl)silane in chemical reactions involves the reactivity of the silicon-bromine bonds. These bonds can be cleaved under appropriate conditions, allowing the silicon atom to form new bonds with other atoms or groups. The molecular targets and pathways depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane (C6H5SiH3): A simpler derivative with hydrogen atoms instead of bromine.
Tribromosilane (SiBr3H): Lacks the phenyl group and has different reactivity.
Triphenylsilane (C18H15Si): Contains three phenyl groups attached to silicon.
Uniqueness
Tribromo(phenyl)silane is unique due to the presence of both a phenyl group and three bromine atoms attached to the silicon atom. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
10581-00-7 |
|---|---|
Formule moléculaire |
C6H5Br3Si |
Poids moléculaire |
344.90 g/mol |
Nom IUPAC |
tribromo(phenyl)silane |
InChI |
InChI=1S/C6H5Br3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
HPTIEXHGTPSFDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



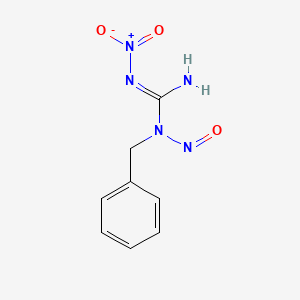


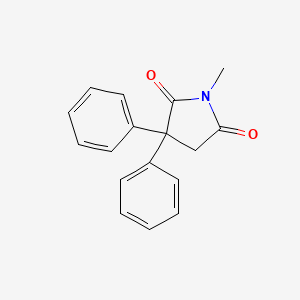
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)

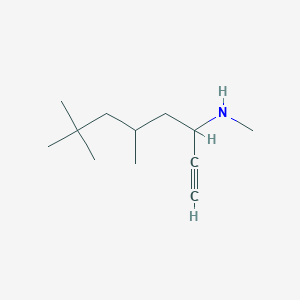
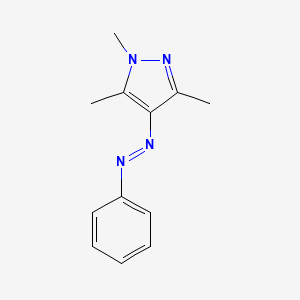
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
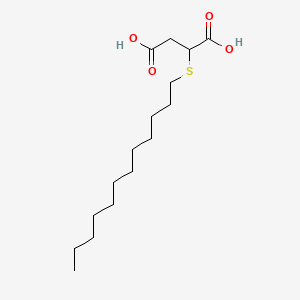
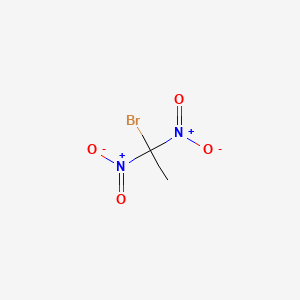
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
